醛-苯-聚乙二醇6-叔丁基酯

描述

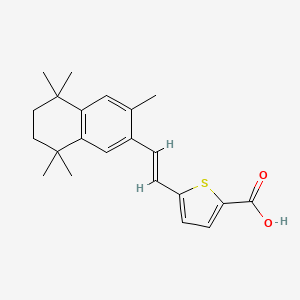

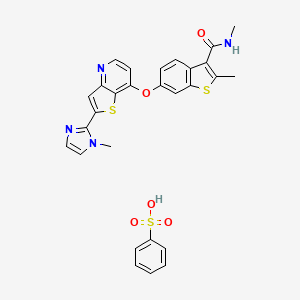

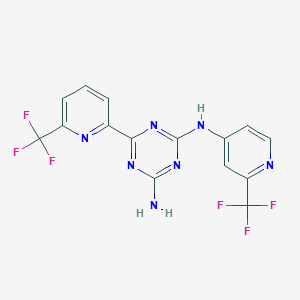

Ald-Ph-PEG6-t-butyl ester is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain . The molecular weight is 541.6 g/mol and the molecular formula is C27H43NO10 .

Molecular Structure Analysis

The molecular structure of Ald-Ph-PEG6-t-butyl ester consists of a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain . The molecular formula is C27H43NO10 .Physical And Chemical Properties Analysis

Ald-Ph-PEG6-t-butyl ester has a molecular weight of 541.6 g/mol and a molecular formula of C27H43NO10 . It is a non-cleavable linker for bio-conjugation .科学研究应用

提高酶的稳定性

醛-苯-聚乙二醇6-叔丁基酯已被用于提高酶的稳定性。例如,纤维素酶的聚乙二醇化,一种涉及将酶与单甲氧基-聚乙二醇醛(mPEG-ALD)共价结合的技术,显着提高了其稳定性。该方法证明在50°C时酶的稳定性提高了30倍以上,促进了溶解纤维素的有效糖化(李等,2013)。

光伏应用

醛-苯-聚乙二醇6-叔丁基酯已被证明可以提高光伏应用中混合卤化钙钛矿的稳定性。在苯基-C61丁酸甲酯(PCBM)上进行氧化物薄膜的原子层沉积(ALD)显着提高了这些材料对环境条件甚至液态水的环境稳定性,为太阳能电池技术开辟了新的可能性(于等,2018)。

缓蚀

对源自羧基苯并三唑的烷基酯的研究,其在结构上与醛-苯-聚乙二醇6-叔丁基酯相关,显示出在抑制铜腐蚀方面具有显着的潜力。这些酯根据浓度、时间和pH值表现出不同的抑制效率,突出了它们在防腐中的实际应用(胡ynh等,2002)。

药物递送和组织工程

在药物递送和组织工程领域,醛-苯-聚乙二醇6-叔丁基酯相关化合物如PEG(Alk)已被用于形成低污染多层薄膜和胶囊。这些结构在还原条件下表现出特定的解构特性,表明它们在控制药物释放中的潜在应用(梁等,2011)。

分子构象研究

该化合物促进了烷基团构象的研究,当被强制进入狭小空间时。这项研究提供了烷基链在受限环境中的行为的见解,这对于理解各个领域的分子相互作用至关重要(Purse & Rebek,2006)。

光催化和催化

醛-苯-聚乙二醇6-叔丁基酯相关的ALD工艺对于定制纳米多孔材料的内部表面至关重要,影响了光催化和催化等技术。例如,在沸石中通过ALD沉积化学元素的能力,能够产生酸催化活性(Detavernier等,2011)。

改善光伏中的电极界面

在光伏中,聚(环氧乙烷)衍生物已被用于改善电极界面,显着提高了太阳能电池的性能。在热蒸发过程中在界面处形成类碳化物结是通过电极提取电子的关键(姜等,2011)。

安全和危害

作用机制

Target of Action

Ald-Ph-PEG6-t-butyl ester is a non-cleavable linker for bio-conjugation . It is reactive with aminooxy containing molecules . The primary targets of this compound are molecules containing aminooxy functional groups.

Mode of Action

The compound contains a benzaldehyde group and a t-butyl ester . The benzaldehyde group can undergo reactions with primary amines . This interaction allows the compound to bind to its targets, initiating its mode of action.

Biochemical Pathways

Given its reactivity with aminooxy containing molecules , it can be inferred that it may influence pathways involving these molecules.

Pharmacokinetics

The t-butyl ester in Ald-Ph-PEG6-t-butyl ester is acid labile . This property could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound , which could enhance its bioavailability.

Result of Action

Given its role as a non-cleavable linker for bio-conjugation , it can be inferred that it may facilitate the attachment of various biochemical entities, potentially influencing cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ald-Ph-PEG6-t-butyl ester. For instance, the compound’s storage condition is recommended to be -20°C , suggesting that low temperatures may be necessary for maintaining its stability. Furthermore, the compound’s acid-labile nature implies that changes in pH could impact its action and efficacy.

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO10/c1-27(2,3)38-25(30)8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-28-26(31)24-6-4-23(22-29)5-7-24/h4-7,22H,8-21H2,1-3H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODVDQNRIUQKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)